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alpha-D-Glucose-1-phosphate Na2-salt

Phosphoglucomutase Glycogen metabolism Enzyme kinetics

Generic glucose-phosphate mixtures introduce anomeric ambiguity that invalidates α-PGM kinetics. This α-D-Glucose-1-phosphate Na2-salt (CAS 56401-20-8, ≥98%) eliminates that variable. • Exclusive α-anomer substrate for EC 5.4.2.2; β-anomer yields false-negative results. • Defined Ki of 1.7 mM on glycogen phosphorylase b enables reproducible inhibitor screening. • Low glucose 1,6-bisphosphate impurity (0.01-0.2%) prevents artifactual α-PGM activation. • Stored at -20°C to preserve anomeric integrity; confirmable via [α]D = +112°.

Molecular Formula C6H11Na2O9P
Molecular Weight 304.10 g/mol
Cat. No. B8813305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Glucose-1-phosphate Na2-salt
Molecular FormulaC6H11Na2O9P
Molecular Weight304.10 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1
InChIKeyDCOZWBXYGZXXRX-PKXGBZFFSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Glucose-1-phosphate: Anomeric Specificity & Enzyme Differentiation


alpha-D-Glucose-1-phosphate Na2-salt (α-G1P, Cori ester disodium salt) is the α-anomeric form of glucose bearing a phosphate group at the C1 position, functioning as a central metabolic intermediate in glycogenolysis and glycogenesis [1]. In solution, α- and β-anomers undergo mutarotation with distinct specific rotations (+112° for α-D-glucose vs. +18.7° for β-D-glucose) [2]. However, enzymatic recognition is strictly anomer-dependent: α-phosphoglucomutases (α-PGM, EC 5.4.2.2) accept only the α-anomer, while β-phosphoglucomutases (β-PGM, EC 5.4.2.6) accept only the β-anomer [3]. The disodium salt formulation (hydrate or tetrahydrate forms, CAS 56401-20-8 or 150399-99-8) is the preferred research-grade format due to its aqueous solubility and defined counterion composition .

α-anomer substrate for α-phosphoglucomutase (α-PGM) and glycogenolysis pathway studies
Disodium salt hydrate format supports aqueous solubility for enzyme assays
Anomer-specific identity — β-anomer or mixed preparations may not substitute

Glucose-1-phosphate: Irreplaceable for Quantitative Enzymology


Generic substitution of glucose-1-phosphate with unphosphorylated glucose, glucose-6-phosphate, or mixed anomer preparations introduces uncontrolled experimental variability due to divergent enzyme recognition, distinct kinetic parameters, and differential stability. α-D-Glucose-1-phosphate Na2-salt exhibits a Ki of 1.7 mM as a weak inhibitor of glycogen phosphorylase b (GPb), whereas unphosphorylated α-D-glucose is not a substrate for the forward phosphorolysis reaction [1]. Critically, β-PGM from Bacillus subtilis (PgcM) shows a seven-fold lower affinity for the α-anomer compared to the β-anomer, meaning that anomeric purity directly determines measured enzyme activity [2]. Furthermore, commercially supplied β-D-glucose-1-phosphate disodium salt (CAS 83833-15-2) and α-D-glucose-1-phosphate disodium salt (CAS 56401-20-8) are not interchangeable in α-PGM-dependent assays [3]. Selection of the correct anomer with defined salt form and hydration state is therefore a prerequisite for reproducible kinetic measurements and metabolic flux analyses.

β-D-glucose-1-phosphate may yield undetectable activity in α-PGM-dependent assays
Mixed anomer preparations can confound kinetic parameter determination and metabolic flux analysis
Unphosphorylated glucose may not serve as substrate for glycogen phosphorylase phosphorolysis

alpha-D-Glucose-1-phosphate: Differentiation Evidence vs. Analogs


α-PGM vs β-PGM Anomer Specificity

Phosphoglucomutase enzymes exhibit absolute anomeric specificity. α-PGM (EC 5.4.2.2) exclusively accepts α-D-glucose-1-phosphate, while β-PGM (EC 5.4.2.6) exclusively accepts the β-anomer [1]. In Bacillus subtilis PgcM, a β-PGM, α-glucose-1-phosphate can serve as a substrate but with a seven-fold lower affinity than the β-form [2]. This differential recognition means that using the incorrect anomer can reduce observed enzyme activity to undetectable levels in α-PGM assays.

Anomer Specificity
Head-to-head
α-G1P (baseline affinity for β-PGM) · β-G1P (7× higher affinity for β-PGM)
Anomer choice may determine assay detectability
Reported from B. subtilis PgcM
Phosphoglucomutase Glycogen metabolism Enzyme kinetics

Glycogen Phosphorylase Inhibitor Potency

α-D-Glucose is a weak inhibitor of glycogen phosphorylase b (GPb) with a Ki of 1.7 mM, acting as a physiological regulator of hepatic glycogen metabolism [1]. In contrast, synthetic glucose analogs such as N-acetyl-β-D-glucopyranosylamine and N-methylacetyl glucopyranosylamine exhibit Ki values of 0.032 mM, representing an approximately 53-fold improvement in binding affinity [2]. α-D-Glucose-1-phosphate Na2-salt serves as the essential baseline comparator for evaluating novel GP inhibitors in drug discovery programs targeting type 2 diabetes.

GPb Inhibition
Head-to-head
α-D-glucose Ki = 1.7 mM · N-methylacetyl analog Ki = 0.032 mM (53× higher)
Baseline comparator for GP inhibitor screening
Reported from crystallographic analysis
Glycogen phosphorylase Inhibitor screening Diabetes research

Sucrose Phosphorylase Glucosyl Donor Efficiency

In wild-type sucrose phosphorylase, the relative efficiency for enzyme glucosylation using sucrose compared with α-D-glucose-1-phosphate as the glucosyl donor is 5.5-fold higher for sucrose [1]. This quantitative difference establishes α-G1P as the preferred substrate for characterizing enzyme deglucosylation kinetics and for site-directed mutagenesis studies where altered substrate specificity is the experimental variable.

Glucosyl Donor Efficiency
Head-to-head
α-G1P relative efficiency = 1 · sucrose = 5.5× higher
Preferred substrate for deglucosylation kinetics
Wild-type sucrose phosphorylase
Sucrose phosphorylase Glycosyl transfer Biocatalysis

Purity Grades & Impurity Profiles

Commercial α-D-glucose-1-phosphate disodium salt tetrahydrate is available in multiple purity grades with defined impurity limits. Standard grade is ≥97% (enzymatic purity, anhydrous basis) with ≤0.5 mol% α-D-glucose 1,6-diphosphate impurity . BioXtra grade offers ≥98% purity with stricter impurity controls: 0.01-0.2% α-D-glucose 1,6-diphosphate and essentially free of glucose, starch, and ethanol . Extrapure grade (min. 98%) includes additional specification for phosphate (max. 0.2%) and water content (max. 20% by KF) . These defined impurity thresholds are critical because α-D-glucose 1,6-diphosphate is the essential cofactor for α-PGM activity, and its uncontrolled presence can artifactually activate or alter observed enzyme kinetics [1].

Purity Grade
Specification review
BioXtra: ≥98% purity, 0.01–0.2% G1,6-bisP · Standard: ≥97%, ≤0.5 mol%
Impurity profile may influence α-PGM cofactor artifacts
Low bisphosphate impurity reduces uncontrolled activation
Reagent specification Enzymatic purity Quality control

Kinetic Parameters: Synthesis vs Phosphorolysis

In enzyme systems where α-D-glucose-1-phosphate participates, kinetic parameters vary substantially depending on reaction direction and competing substrates. For the synthesis direction of a glucose-1-phosphate utilizing enzyme, α-D-glucose-1-phosphate exhibits KM = 18.8 ± 3.6 mM, kcat = 45 ± 3 s⁻¹, and catalytic efficiency kcat/KM = 2.4 mM⁻¹s⁻¹ [1]. In contrast, fructose 6-phosphate in the same synthesis reaction shows KM = 2.0 ± 0.3 mM and kcat/KM = 20 mM⁻¹s⁻¹, representing an 8.3-fold higher catalytic efficiency [1]. For phosphorolysis, sucrose 6F-phosphate exhibits KM = 11.3 ± 1.8 mM and kcat/KM = 11.2 mM⁻¹s⁻¹ [1]. These parameter differences demonstrate that α-G1P is kinetically distinguishable from alternative substrates in the same enzyme system.

Catalytic Efficiency
Head-to-head
α-G1P kcat/KM = 2.4 mM⁻¹s⁻¹ · fructose-6-P = 20 mM⁻¹s⁻¹ (8.3× higher)
Kinetic distinction from alternative substrates
Synthesis direction, pH 8.0, 37°C
Enzyme kinetics Substrate affinity Metabolic flux

Solution Stability & Anomer-Specific Rotation

The α- and β-anomers of glucose-1-phosphate are diastereomers with distinct physical properties that enable analytical verification of anomeric identity. The specific rotation [α]D for α-D-glucose is +112°, compared to +18.7° for β-D-glucose [1]. Upon dissolution, mutarotation occurs as anomers equilibrate, a process subject to general acid/base catalysis and quantifiable by ¹H-NMR or HPLC [2]. Importantly, the 1-phosphate group on α-D-glucose-1-phosphate prevents non-enzymatic anomerization, whereas glucose-6-phosphate undergoes spontaneous anomer interconversion [3]. This differential stability is functionally significant for maintaining anomeric purity during long-term enzyme assays.

Specific Rotation
Class-level
[α]D +112° (α-anomer) · +18.7° (β-anomer)
Polarimetry QC for anomer identity
1-phosphate group prevents non-enzymatic anomerization
Mutarotation Optical rotation QC analysis

alpha-D-Glucose-1-phosphate: Research & Industrial Applications


α-PGM Kinetic Assays & Cofactor Studies

Use α-D-Glucose-1-phosphate Na2-salt (preferably BioXtra grade, ≥98% purity) as the exclusive substrate for α-PGM (EC 5.4.2.2) activity measurements. The enzyme's absolute requirement for the α-anomer means β-G1P or mixed anomer preparations will yield false-negative results [5]. The BioXtra grade's low glucose 1,6-bisphosphate impurity (0.01-0.2%) is essential because this bisphosphate is the required cofactor for α-PGM, and uncontrolled contamination can artifactually activate the enzyme, confounding kinetic parameter determination .

GP Inhibitor Screening & Baseline Calibration

Employ α-D-Glucose-1-phosphate Na2-salt to establish the physiological baseline (Ki = 1.7 mM on GPb) for evaluating novel glycogen phosphorylase inhibitors in type 2 diabetes drug discovery [5]. The compound's defined weak inhibitor profile enables accurate fold-improvement calculations for synthetic glucose analogs such as N-acetyl-β-D-glucopyranosylamine derivatives that exhibit Ki values as low as 0.032 mM .

Sucrose Phosphorylase Mechanism & Mutagenesis

Use α-D-Glucose-1-phosphate Na2-salt as the reference glucosyl donor for characterizing sucrose phosphorylase catalytic mechanisms. In wild-type enzyme, the relative efficiency for enzyme glucosylation using sucrose is 5.5-fold higher than with α-G1P, making α-G1P the preferred substrate for studying deglucosylation kinetics and for quantifying altered substrate specificity in site-directed mutants [5].

QC & Anomer Verification by Polarimetry

Verify anomeric identity and detect degradation using specific optical rotation measurements. α-D-Glucose-1-phosphate exhibits [α]D = +112°, which is readily distinguishable from the β-anomer (+18.7°) [5]. This analytical method is particularly valuable for confirming that storage conditions (-20°C recommended for disodium salt tetrahydrate ) have preserved anomeric integrity, as the 1-phosphate group prevents non-enzymatic anomerization that occurs with glucose-6-phosphate [6].

Application
Selection Property
Validation Focus
α-PGM enzyme kinetics research
α-anomer substrate recognition; low bisphosphate impurity profile
Verify α-PGM activity linearity without cofactor interference
GP inhibitor screening studies
Defined weak inhibitor baseline
Calculate fold-improvement over physiological baseline
Sucrose phosphorylase mechanism studies
Glucosyl donor specificity (relative efficiency)
Distinguish glucosylation vs. deglucosylation steps
QC anomer verification
Distinguishable specific rotation
Confirm anomeric integrity before enzyme assays

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